KadcoccinicacidE
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Overview
Description
KadcoccinicacidE is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant is traditionally used in Chinese herbal medicine for treating various ailments such as gastroenteric disorders, duodenal ulcers, and gynecological problems . This compound is part of a newly discovered subset of triterpenoid natural products known for their complex polycyclic structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidE involves several key steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton. A gold(I)-catalyzed cyclization of an enynyl acetate is used to construct the cyclopentenone scaffold efficiently . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction is employed to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods: the synthetic strategy reported can provide a general platform to access the skeleton of other members of this family of natural products .
Chemical Reactions Analysis
Types of Reactions: KadcoccinicacidE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
KadcoccinicacidE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of KadcoccinicacidE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B and acetylcholinesterase, which are involved in various biological processes . The compound’s unique structure allows it to interact with these enzymes effectively, leading to its observed biological activities .
Comparison with Similar Compounds
KadcoccinicacidA: Another triterpenoid from the same plant, featuring a similar polycyclic structure.
Kadcotriones A-C: Tricyclic triterpenoids isolated from Kadsura coccinea, characterized by different ring systems.
Uniqueness: KadcoccinicacidE is unique due to its specific 6/6/5/6-fused tetracyclic ring system and the presence of a skipped diene motif . This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H44O5 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6aR,6bR,9R,11bS)-10-formyl-6a-methoxy-4,4,6b,11b-tetramethyl-3-oxo-1,2,4a,5,6,7,8,9-octahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H44O5/c1-19(9-8-10-20(2)27(34)35)21-11-15-30(6)23(22(21)18-32)17-25-29(5)14-13-26(33)28(3,4)24(29)12-16-31(25,30)36-7/h10,17-19,21,24H,8-9,11-16H2,1-7H3,(H,34,35)/b20-10-/t19-,21-,24+,29+,30-,31+/m1/s1 |
InChI Key |
WTJIREHJYGENBE-LXXTYRMRSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1C=O)C=C3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1C=O)C=C3C2(CCC4C3(CCC(=O)C4(C)C)C)OC)C |
Origin of Product |
United States |
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